1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride
Overview
Description
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClN2O2S It is a derivative of benzimidazole, featuring a sulfonyl chloride group at the 5-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-methyl-1H-1,3-benzodiazole using chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include primary and secondary amines, alcohols, and thiols. These reactions are often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used under specific conditions to achieve the desired oxidation or reduction.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic species.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride: Similar in structure but contains a triazole ring instead of a benzimidazole ring.
1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride: Lacks the methyl group at the 1-position.
1-Methyl-1H-1,3-benzodiazole-2-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness: 1-Methyl-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of the methyl group at the 1-position and the sulfonyl chloride group at the 5-position makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
1-methylbenzimidazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-11-5-10-7-4-6(14(9,12)13)2-3-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPRJSVWFDUCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80712396 | |
Record name | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923034-28-0 | |
Record name | 1-Methyl-1H-benzimidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80712396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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